

Proteomics Analysis of BMS-986449 Treated Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: BMS-986449

Cat. No.: B15604535

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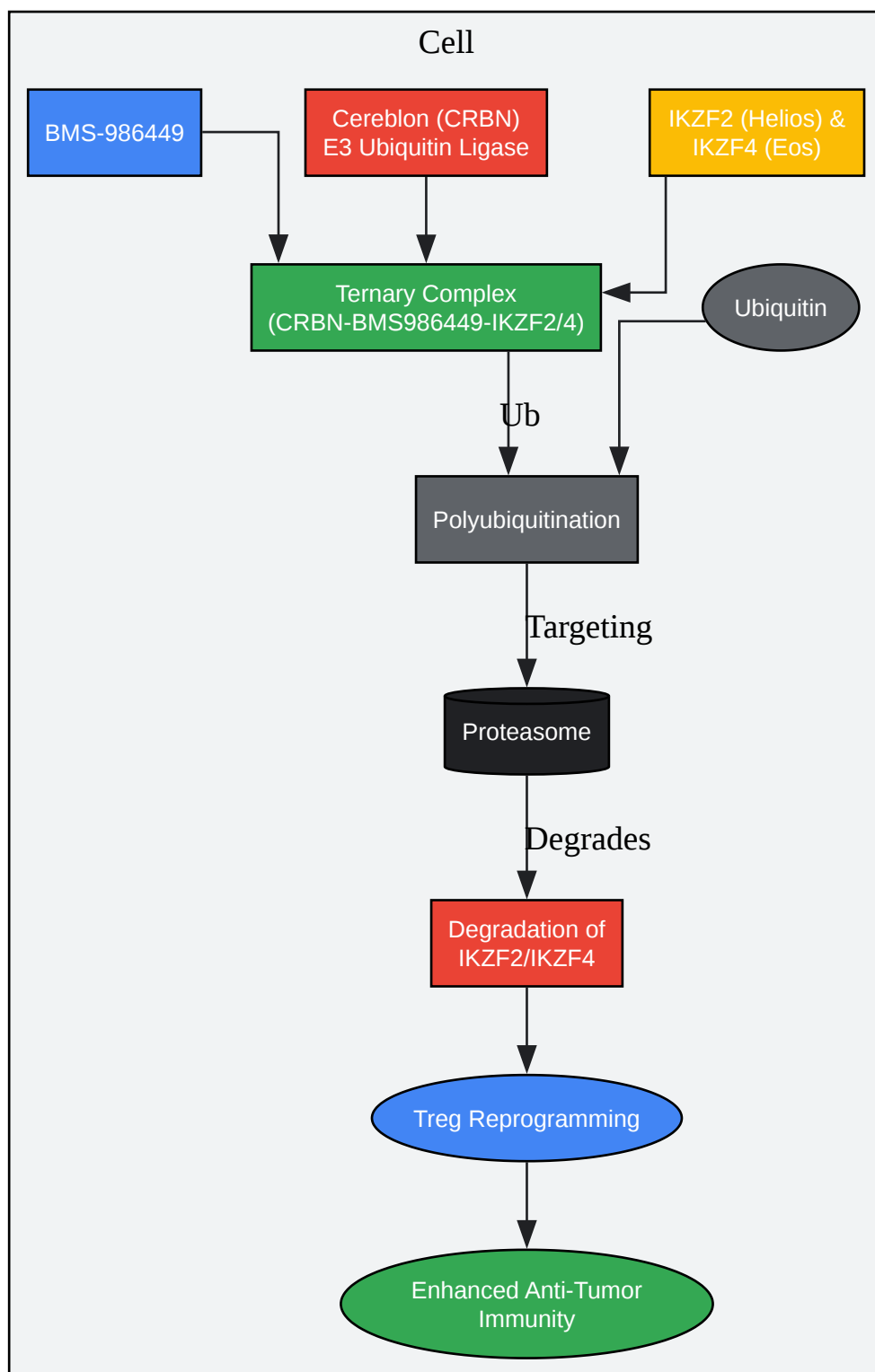
Introduction

BMS-986449 is a novel, orally bioavailable small molecule classified as a Cereblon E3 Ligase Modulatory Drug (CELMoD) and molecular glue.[1][2][3][4] It selectively induces the degradation of two transcription factors, Ikaros Family Zinc Finger 2 (IKZF2), also known as Helios, and Ikaros Family Zinc Finger 4 (IKZF4), or Eos.[1][2][3][4] These transcription factors are crucial for maintaining the immunosuppressive phenotype of regulatory T (Treg) cells, which can hinder anti-tumor immune responses.[2][5] By redirecting the E3 ubiquitin ligase Cereblon (CRBN) to IKZF2 and IKZF4, **BMS-986449** marks them for proteasomal degradation.[1][6] This leads to the reprogramming of Treg cells, enhancing anti-tumor immunity and showing promise in the treatment of advanced solid tumors.[1][2] Global proteomic analyses have been instrumental in confirming the high selectivity of **BMS-986449** for IKZF2 and IKZF4 with minimal impact on other Ikaros family members like IKZF1 and IKZF3.[2][3][5]

These application notes provide a comprehensive overview of the proteomics analysis of cells treated with **BMS-986449**, including detailed protocols and data presentation.

Signaling Pathway of BMS-986449

The mechanism of action of **BMS-986449** involves hijacking the ubiquitin-proteasome system to induce the degradation of specific target proteins.



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Caption: Mechanism of action of **BMS-986449**.

Quantitative Proteomics Data

The following tables summarize hypothetical but representative quantitative proteomics data from a study of human Treg cells treated with **BMS-986449** for 24 hours. Data was generated using label-free quantification (LFQ) with mass spectrometry.

Table 1: Degradation of Target Proteins in **BMS-986449** Treated Treg Cells

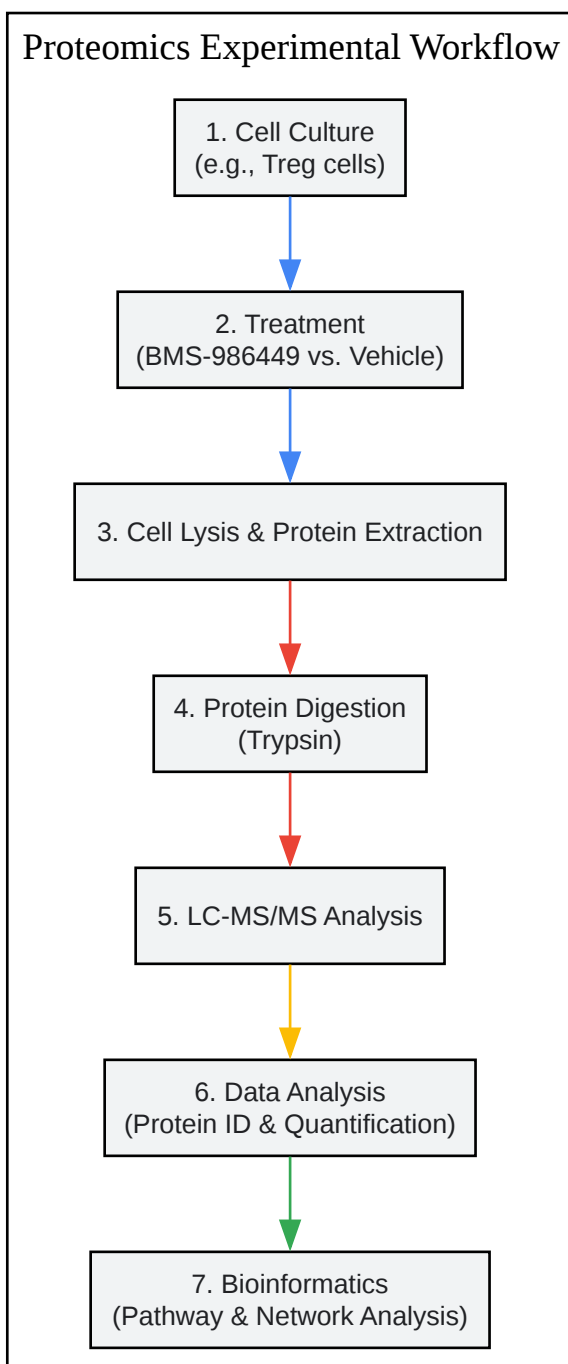
Protein	Gene	Log2 Fold Change (Treated/Control)	p-value
Ikaros family zinc finger 2	IKZF2	-2.8	<0.001
Ikaros family zinc finger 4	IKZF4	-2.5	<0.001

Table 2: Selectivity Profile of **BMS-986449** in Treg Cells

Protein	Gene	Log2 Fold Change (Treated/Control)	p-value
Ikaros family zinc finger 1	IKZF1	-0.15	0.68
Ikaros family zinc finger 3	IKZF3	-0.21	0.55
Cereblon	CRBN	0.05	0.92

Experimental Protocols

A generalized workflow for the proteomics analysis of **BMS-986449** treated cells is presented below.



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Caption: A typical proteomics workflow.

Protocol 1: Cell Culture and Treatment

- **Cell Culture:** Culture primary human Treg cells or a suitable T-cell line in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 100 U/mL IL-2. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
- **Treatment:** Seed cells at a density of 1×10^6 cells/mL. Treat cells with a final concentration of 1 μ M **BMS-986449** (or a dose-response range) or vehicle control (e.g., 0.1% DMSO) for a specified time course (e.g., 6, 12, 24 hours).

Protocol 2: Sample Preparation for Mass Spectrometry

- **Cell Lysis:**
 - Harvest cells by centrifugation at 300 x g for 5 minutes.
 - Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells in a buffer containing 8 M urea in 50 mM ammonium bicarbonate, supplemented with protease and phosphatase inhibitors.
 - Sonicate the lysate on ice to shear DNA and ensure complete lysis.
 - Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein lysate.
- **Protein Quantification:** Determine the protein concentration of the lysate using a BCA protein assay.
- **Reduction and Alkylation:**
 - Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
 - Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.
- **Protein Digestion:**

- Dilute the urea concentration of the sample to less than 2 M with 50 mM ammonium bicarbonate.
- Add sequencing-grade modified trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
- Incubate overnight at 37°C with gentle agitation.
- Peptide Cleanup:
 - Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
 - Desalt and concentrate the peptides using C18 solid-phase extraction (SPE) cartridges.
 - Elute the peptides with a solution of 80% acetonitrile and 0.1% TFA.
 - Dry the eluted peptides in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis

- Peptide Resuspension: Reconstitute the dried peptides in 0.1% formic acid.
- Liquid Chromatography:
 - Load the peptide sample onto a trap column and then separate on an analytical C18 column using a nano-flow HPLC system.
 - Apply a linear gradient of increasing acetonitrile concentration in 0.1% formic acid to elute the peptides.
- Mass Spectrometry:
 - Analyze the eluted peptides using a high-resolution Orbitrap mass spectrometer.
 - Operate the mass spectrometer in data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation by higher-energy collisional dissociation (HCD).

- Acquire full MS scans at a resolution of 120,000 and MS/MS scans at a resolution of 30,000.

Protocol 4: Data Analysis

- Database Search: Process the raw mass spectrometry data using a software suite like MaxQuant or Proteome Discoverer. Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
- Protein Quantification: Use a label-free quantification (LFQ) algorithm to determine the relative abundance of proteins across different samples.
- Statistical Analysis: Perform statistical analysis (e.g., t-test) to identify proteins that are significantly up- or down-regulated upon **BMS-986449** treatment. Apply a false discovery rate (FDR) correction to account for multiple testing.
- Bioinformatics Analysis: Use bioinformatics tools to perform pathway analysis, gene ontology enrichment, and protein-protein interaction network analysis to understand the biological consequences of the observed proteomic changes.

Conclusion

The proteomics workflows and protocols detailed in these application notes provide a robust framework for investigating the cellular effects of **BMS-986449**. By employing these methods, researchers can gain valuable insights into the on-target and off-target effects of this and other molecular glue degraders, which is critical for their development as therapeutic agents. The high selectivity of **BMS-986449** for IKZF2 and IKZF4, as confirmed by proteomics, underscores the potential of this approach to modulate the immune system for cancer therapy.

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